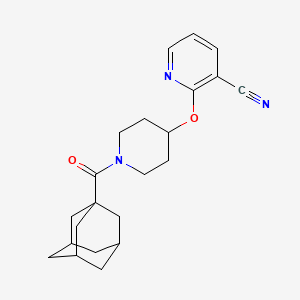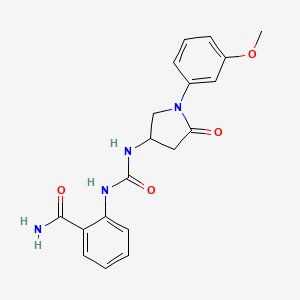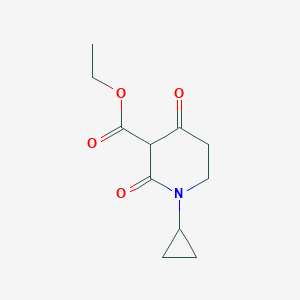
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride, also known as MSF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride exerts its effects through the inhibition of enzymes such as serine proteases and acetylcholinesterase. It also has the ability to modify proteins and peptides through the formation of covalent bonds with specific amino acid residues.
Biochemical and Physiological Effects:
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit inflammation, and block the replication of viruses. In addition, 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been shown to have a neuroprotective effect and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has several advantages for use in lab experiments. It is stable under a variety of conditions and can be easily synthesized. However, 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride is highly reactive and can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride. One area of interest is the development of 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride-based drugs for the treatment of cancer and viral infections. In addition, the use of 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride in the synthesis of novel polymers and materials is an area of active research. Further studies are also needed to fully understand the mechanism of action of 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride and its effects on various biological systems.
Conclusion:
In conclusion, 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride is a promising compound that has potential applications in various fields. Its synthesis method is well-established, and its effects on biological systems have been extensively studied. Further research is needed to fully understand the potential of 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride and to develop new applications for this compound.
Méthodes De Synthèse
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl fluoride with 5-methoxy-2-methylpiperidine followed by reduction and sulfonation. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been extensively studied for its potential applications in various fields. In the field of medicine, 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been investigated for its antitumor, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a diagnostic tool in cancer imaging. In addition, 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been explored for its applications in the field of materials science, specifically in the synthesis of polymers and as a cross-linking agent.
Propriétés
IUPAC Name |
4-(5-methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO5S2/c1-10-3-4-11(20-2)9-15(10)22(18,19)13-7-5-12(6-8-13)21(14,16)17/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLNTYJNPXKLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997490.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2997492.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2997496.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2997499.png)





